molecular formula C9H6F2N2S B022903 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine CAS No. 105512-80-9

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

Cat. No. B022903
M. Wt: 212.22 g/mol
InChI Key: HKUPOLYVZQLXKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine and its derivatives involves multiple steps, including the formation of thiazol-2-amine moieties and the incorporation of difluorophenyl groups. Liu et al. (2011) describe the synthesis of new thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit, highlighting the structural confirmation through NMR spectra and elemental analysis (Liu, Dai, & Fang, 2011). Similarly, Colella et al. (2018) report on the chemoselective preparation of 4-bromodifluoromethyl thiazoles, demonstrating the utility of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for introducing bromodifluoromethyl groups into the thiazole ring (Colella et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine derivatives has been elucidated through various spectroscopic and analytical techniques. The study by H et al. (2019) on a novel compound related to 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine reveals its molecular structure solved by single crystal X-ray diffraction, complemented by Hirshfeld surface analysis for assessing intermolecular contacts (H et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine facilitates its involvement in various chemical transformations. Dalmal et al. (2014) illustrate the one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives from primary amines and aryl isothiocyanates, showcasing the compound's versatility in synthesizing biologically interesting scaffolds (Dalmal et al., 2014).

Scientific Research Applications

Synthesis and Transformation of Heterocyclic Compounds

Research on 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlights the extensive methods for synthesizing and transforming these compounds. These methods involve reactions with metallic derivatives and phosphorus halides, among others, to create compounds with a range of biological activities, including insecticidal and antihypertensive effects (Abdurakhmanova et al., 2018).

Development of Antioxidant and Anti-inflammatory Agents

Studies have focused on benzofused thiazole derivatives for their potential as antioxidant and anti-inflammatory agents. These derivatives have been synthesized and evaluated for their biological activities, indicating the potential for new therapeutic agents (Raut et al., 2020).

Exploration of Biological Activities

Thiazolidinones, a closely related class, have been extensively studied for their biological potential. These compounds are known for a wide spectrum of biological activities, indicating their importance in medicinal chemistry and the potential for the development of new pharmaceuticals (ArunlalV. et al., 2015).

Amine-functionalized Materials for Environmental and Technological Applications

Amine-functionalized metal–organic frameworks (MOFs) demonstrate significant potential in CO2 capture, highlighting the environmental applications of these functionalized materials. Such studies underscore the importance of structural design in developing materials for specific technological applications (Lin et al., 2016).

Drug Development and Pharmacological Applications

Research on cyclic imines in Ugi and Ugi-Type reactions indicates the utility of these compounds in synthesizing drug-like compounds, showcasing their relevance in pharmaceutical research and development (Nazeri et al., 2020).

properties

IUPAC Name

4-(2,4-difluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUPOLYVZQLXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346341
Record name 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine

CAS RN

105512-80-9
Record name 4-(2,4-Difluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(2,4-difluorophenyl)thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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